molecular formula C14H23ClN2O B025386 2-(Diethylamino)-2'-ethylacetanilide hydrochloride CAS No. 101651-71-2

2-(Diethylamino)-2'-ethylacetanilide hydrochloride

Cat. No. B025386
M. Wt: 270.8 g/mol
InChI Key: XZTZQPLIWPOMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)-2'-ethylacetanilide hydrochloride, commonly known as lidocaine hydrochloride, is a local anesthetic drug that is widely used in the medical field. Lidocaine hydrochloride is a white, odorless crystalline powder that is soluble in water and alcohol. It is commonly used for pain relief during dental procedures, minor surgeries, and for the treatment of arrhythmias.

Mechanism Of Action

Lidocaine hydrochloride works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals to the brain. It also has a mild vasodilatory effect, which can help to reduce inflammation in the affected area.

Biochemical And Physiological Effects

Lidocaine hydrochloride has a rapid onset of action and a short duration of action, making it an ideal choice for minor surgical procedures. It is metabolized by the liver and excreted in the urine. Lidocaine hydrochloride has been shown to have minimal systemic toxicity when used in appropriate doses.

Advantages And Limitations For Lab Experiments

Lidocaine hydrochloride is a widely used local anesthetic in laboratory experiments due to its rapid onset of action and short duration of action. It is also relatively inexpensive and readily available. However, lidocaine hydrochloride has limitations in that it can cause allergic reactions in some individuals and can have toxic effects if used in excessive doses.

Future Directions

Future research on lidocaine hydrochloride could focus on its potential use as an anti-inflammatory agent and in the treatment of neuropathic pain. Additionally, research could be conducted to develop new formulations of lidocaine hydrochloride that have a longer duration of action and fewer side effects. Finally, research could be conducted to better understand the mechanism of action of lidocaine hydrochloride and how it can be optimized for use in various medical procedures.

Synthesis Methods

Lidocaine hydrochloride is synthesized by the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide. The resulting compound is then reacted with hydrochloric acid to form lidocaine hydrochloride.

Scientific Research Applications

Lidocaine hydrochloride has been extensively studied in the scientific community for its use as a local anesthetic. It has also been studied for its potential use in the treatment of neuropathic pain, cardiac arrhythmias, and as an anti-inflammatory agent.

properties

CAS RN

101651-71-2

Product Name

2-(Diethylamino)-2'-ethylacetanilide hydrochloride

Molecular Formula

C14H23ClN2O

Molecular Weight

270.8 g/mol

IUPAC Name

diethyl-[2-(2-ethylanilino)-2-oxoethyl]azanium;chloride

InChI

InChI=1S/C14H22N2O.ClH/c1-4-12-9-7-8-10-13(12)15-14(17)11-16(5-2)6-3;/h7-10H,4-6,11H2,1-3H3,(H,15,17);1H

InChI Key

XZTZQPLIWPOMCV-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C[NH+](CC)CC.[Cl-]

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C[NH+](CC)CC.[Cl-]

synonyms

diethyl-[(2-ethylphenyl)carbamoylmethyl]azanium chloride

Origin of Product

United States

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